molecular formula C20H41N5O7 B013991 庆大霉素C2a CAS No. 59751-72-3

庆大霉素C2a

货号 B013991
CAS 编号: 59751-72-3
分子量: 463.6 g/mol
InChI 键: XUFIWSHGXVLULG-BSBKYKEKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gentamicin C2a is a component of the gentamicin complex, a group of related antibiotics produced by fermentation of Micromonospora purpurea or M. echinospora . It has a molecular formula of C20H41N5O7 .


Synthesis Analysis

The synthesis of gentamicin C2a involves several steps. It starts with GenP-catalyzed phosphorylation of intermediates JI-20A and JI-20Ba. The phosphorylated products are then converted to C1a and C2a by the concerted actions of two PLP (pyridoxal 5ʹ-phosphate)-dependent enzymes: elimination of water and then phosphate by GenB3 and double bond migration by GenB4 .


Molecular Structure Analysis

The molecular structure of gentamicin C2a consists of a 2-deoxystreptamine (2-DOS) aglycone (ring I) with a purpurosamine (ring II) and garosamine (ring III) attached . The average mass is 463.569 Da and the monoisotopic mass is 463.300598 Da .


Chemical Reactions Analysis

Gentamicin C2a undergoes various chemical reactions during its synthesis. For instance, GenB4 transforms sisomicin to gentamicin C1a, and transforms verdamicin C2a and its epimer, verdamicin C2, to gentamicin C2a and gentamicin C2 .


Physical And Chemical Properties Analysis

Gentamicin C2a has a density of 1.3±0.1 g/cm³, a boiling point of 676.3±55.0 °C at 760 mmHg, and a flash point of 362.8±31.5 °C. It has 12 H bond acceptors and 12 H bond donors .

科学研究应用

Pharmacokinetics in Healthy and Infected Piglets

Gentamicin, an aminoglycoside antibiotic, is a mixture of therapeutically active C1, C1a, C2 and other minor components. It has been used for decades in pigs and other species . A study investigated the pharmacokinetics of gentamicin after a single intramuscular dose in healthy piglets and piglets that were intranasally co-infected with Actinobacillus pleuropneumoniae and Pasteurella multocida . The gentamicin exposure was found to be lower in the infected piglets compared to the healthy piglets .

Pharmacokinetics in Neonates

Gentamicin is a commonly used antibiotic in neonates . Its components C1, C1a, C2, C2a, and C2b may have different nephrotoxic potential . A study aimed to describe the pharmacokinetics and nephrotoxic potential of gentamicin components in a joint model in neonates . The clearance of C1 was found to be smaller than the clearances of C1a and C2/C2a/C2b .

Nephrotoxic Potential in Neonates

A study evaluated the nephrotoxic potential of total gentamicin, C1, C1a, and C2/C2a/C2b by simulations . The decrease in glomerular filtration rate in the case of once-daily dosing of 4 mg/kg/day was found to be the largest for C2/C2a/C2b, followed by total gentamicin, C1a, and C1 .

Inhibition of Protein Synthesis

Gentamicin C2a, like other aminoglycosides, has the ability to inhibit protein synthesis in bacterial ribosomes . This makes it a valuable tool in the study of bacterial protein synthesis and the mechanisms of aminoglycoside antibiotics.

Comparative Pharmacokinetics

The comparative pharmacokinetics of gentamicin components C1, C1a, and C2/C2a/C2b have been studied . These studies help in understanding the differences in the behavior of these components in the body, which can be crucial for optimizing dosing regimens.

Determination of Gentamicin Sulphate Composition

Gentamicin sulphate is a mixture of gentamicin C1, C1a, C2, C2a, and other minor components . Analytical methods have been developed to determine the composition of gentamicin sulphate, which is important for quality control and regulatory purposes .

作用机制

Target of Action

Gentamicin C2a, like other aminoglycosides, primarily targets bacterial ribosomes . These ribosomes are essential for protein synthesis in bacteria, making them an effective target for antibiotics like gentamicin C2a .

Mode of Action

Gentamicin C2a interacts with the bacterial ribosome, disrupting protein synthesis . This disruption occurs because gentamicin C2a binds to the ribosome, causing misreading of the genetic code and premature termination of protein synthesis . This ultimately leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by gentamicin C2a is the protein synthesis pathway in bacteria . By binding to the bacterial ribosome, gentamicin C2a disrupts this pathway, leading to the production of faulty proteins and ultimately, bacterial cell death .

Pharmacokinetics

The pharmacokinetics of gentamicin C2a involves its absorption, distribution, metabolism, and excretion (ADME). Gentamicin C2a is well absorbed following intramuscular administration . It is distributed widely in the body, and it is primarily excreted unchanged in the urine . The clearance of gentamicin C2a is smaller than that of other gentamicin components, and it exhibits a two-compartment model best described by its pharmacokinetics .

Result of Action

The primary result of gentamicin C2a’s action is the death of bacterial cells . By disrupting protein synthesis, gentamicin C2a causes the production of faulty proteins within the bacterial cell . These faulty proteins can interfere with various cellular processes, leading to cell death .

Action Environment

The action of gentamicin C2a can be influenced by various environmental factors. For instance, sub-inhibitory concentrations of gentamicin in the environment can select for antibiotic resistance . This suggests that the concentration of gentamicin C2a in the environment can influence its efficacy and the development of resistance .

安全和危害

Gentamicin C2a may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s important to avoid breathing mist or vapors, and protective gloves should be worn when handling this substance .

未来方向

While gentamicin C2a is a commonly used antibiotic, its components may have different nephrotoxic potential. Future research could focus on describing the pharmacokinetics and nephrotoxic potential of gentamicin components in neonates . Additionally, optimizing gentamicin dosing in different pediatric age groups using population pharmacokinetics and Monte Carlo simulation could be a future direction .

属性

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-BSBKYKEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208485
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gentamicin C2a

CAS RN

59751-72-3
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gentamicin C2a
Reactant of Route 2
gentamicin C2a
Reactant of Route 3
gentamicin C2a
Reactant of Route 4
gentamicin C2a
Reactant of Route 5
Reactant of Route 5
gentamicin C2a
Reactant of Route 6
Reactant of Route 6
gentamicin C2a

Q & A

Q1: How is gentamicin C2a biosynthesized, and how does this process differ from the production of its epimer, gentamicin C2?

A1: Gentamicin C2a and C2 are epimers, meaning they differ in the spatial arrangement of atoms around a single carbon atom. Research indicates that both compounds share a common biosynthetic pathway, diverging only in the final steps involving the chirality of the amine group at the C-6' position. []

Q2: How do different Micromonospora strains utilize sisomicin in their biosynthetic pathways, and what does this tell us about the diversity of aminoglycoside biosynthesis?

A2: Research has unveiled intriguing differences in how various Micromonospora strains utilize sisomicin, a related aminoglycoside. Micromonospora sagamiensis, a known producer of gentamicin C1a and sagamicin, exhibits the ability to transform sisomicin into these compounds. [] This transformation involves a crucial (4', 5')-reduction step, followed by 6'-N-methylation. Interestingly, M. sagamiensis does not produce detectable levels of antibiotic G-52 (6'-N-methylsisomicin) during this process. []

Q3: Can microorganisms degrade gentamicin, and what implications does this have for environmental contamination?

A3: Research has demonstrated the ability of bacterial consortia, specifically AMQD4, to degrade gentamicin in both synthetic media and raw gentamicin sewage. [] This finding has significant implications for understanding the fate and persistence of gentamicin in the environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。